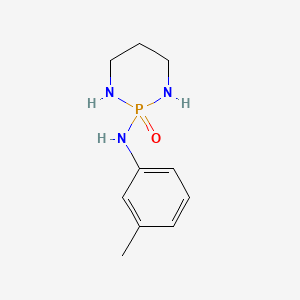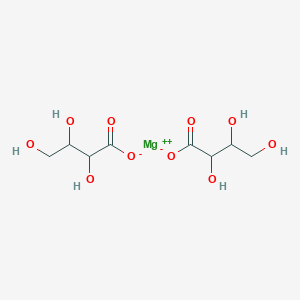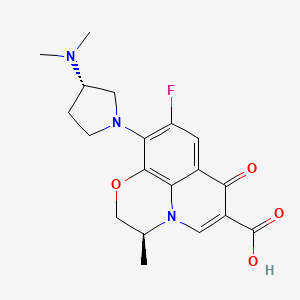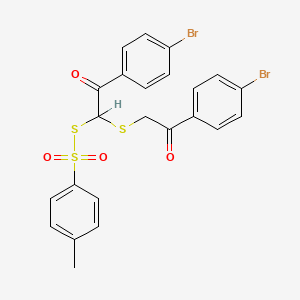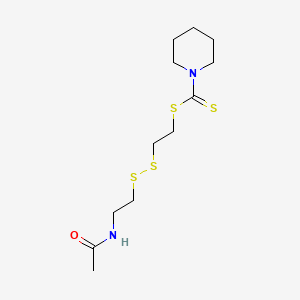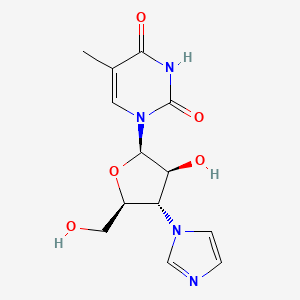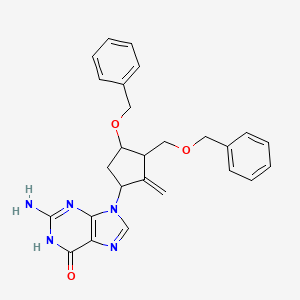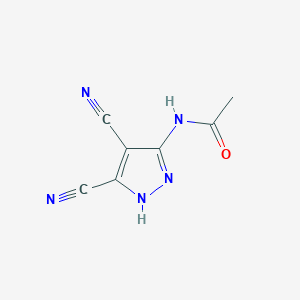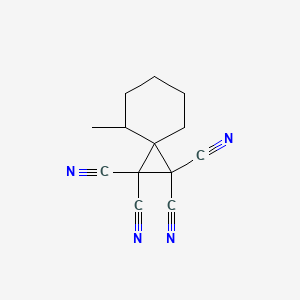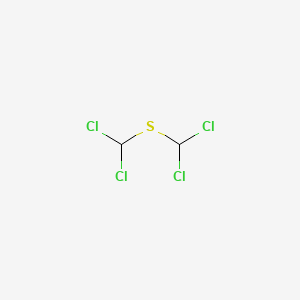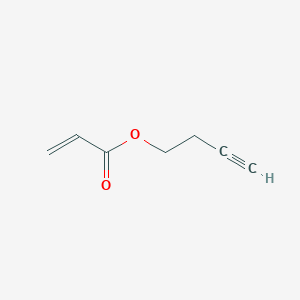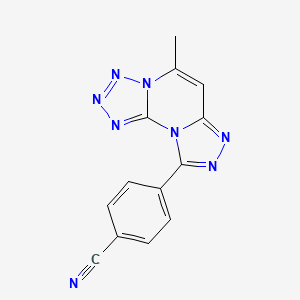
4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a fused triazole and pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Its properties make it useful in materials science, including the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
Uniqueness
What sets 4-(5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidin-9-yl)benzonitrile apart is its specific structural configuration, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
67433-63-0 |
|---|---|
Molekularformel |
C13H8N8 |
Molekulargewicht |
276.26 g/mol |
IUPAC-Name |
4-(7-methyl-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaen-12-yl)benzonitrile |
InChI |
InChI=1S/C13H8N8/c1-8-6-11-15-16-12(10-4-2-9(7-14)3-5-10)20(11)13-17-18-19-21(8)13/h2-6H,1H3 |
InChI-Schlüssel |
JOTNRTDGGLSAMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NN=C(N2C3=NN=NN13)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


